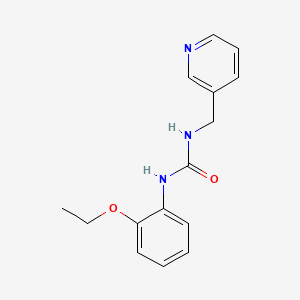
N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea (EPMU) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has also been investigated for its potential use as an insecticide and herbicide due to its ability to inhibit the activity of certain enzymes in insects and plants.
Mecanismo De Acción
N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea exerts its anti-tumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Inhibition of this enzyme results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea exhibits low toxicity and does not cause significant damage to normal cells. However, N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, which may lead to the release of pro-inflammatory cytokines and subsequent immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer drugs. However, N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has also been shown to exhibit activity against normal cells, which may limit its use in clinical settings. Additionally, the synthesis of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea is a multi-step process, which may make it difficult to produce large quantities of the compound for use in experiments.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea and its potential applications in various fields. One area of future research could focus on the development of more efficient and cost-effective synthesis methods for N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea. Additionally, studies could be conducted to investigate the potential use of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea in combination with other anti-cancer drugs to enhance their efficacy. Finally, further studies are needed to assess the potential environmental impact of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea, particularly in the context of its use as an insecticide and herbicide.
Métodos De Síntesis
N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea can be synthesized through a two-step process involving the reaction of 2-ethoxyaniline with chloroformate followed by the reaction of the resulting intermediate with 3-pyridinemethylamine. The final product is obtained by purification through recrystallization.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-14-8-4-3-7-13(14)18-15(19)17-11-12-6-5-9-16-10-12/h3-10H,2,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKPMSYKJQLVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)

![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5844371.png)


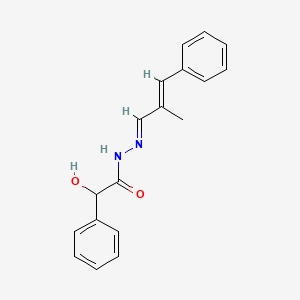

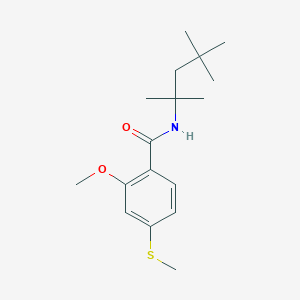
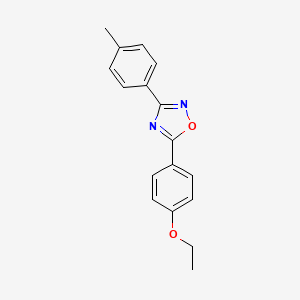
![(4-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5844435.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)
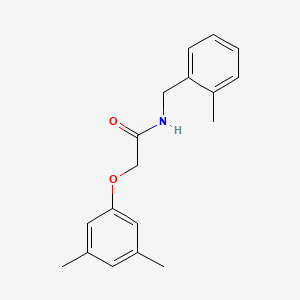
![3-(acetylamino)-N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5844456.png)
![3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5844472.png)